![molecular formula C18H16Cl2N2O3 B3938267 (3,4-dichlorophenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone CAS No. 428497-12-5](/img/structure/B3938267.png)
(3,4-dichlorophenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone
Overview
Description
(3,4-dichlorophenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as DNPPO, and it has been found to have a range of interesting properties that make it useful for a variety of applications.
Mechanism of Action
The mechanism of action of DNPPO is not fully understood, but it is believed to involve the binding of the compound to specific target proteins. This binding may disrupt the normal function of the protein, leading to changes in cellular processes and signaling pathways.
Biochemical and Physiological Effects:
DNPPO has been found to have a range of biochemical and physiological effects. These effects are primarily related to the compound's ability to bind to specific proteins and disrupt their function. Some of the observed effects of DNPPO include changes in cellular signaling, alterations in gene expression, and changes in cell morphology.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using DNPPO in lab experiments is its ability to selectively bind to specific proteins. This makes it an effective tool for studying protein-protein interactions and identifying potential drug targets. However, there are also some limitations to using DNPPO. For example, the synthesis process is complex and time-consuming, and the compound may not be suitable for all experimental systems.
Future Directions
There are several potential future directions for research involving DNPPO. One area of interest is the development of new methods for synthesizing the compound that are more efficient and cost-effective. Additionally, further studies are needed to better understand the mechanism of action of DNPPO and its potential applications in drug discovery and development. Finally, there is a need for more research on the safety and toxicity of DNPPO, particularly in vivo studies to determine its effects on whole organisms.
Scientific Research Applications
DNPPO has been found to have a range of potential applications in scientific research. One of the primary uses of this compound is in the study of protein-protein interactions. DNPPO has been shown to be an effective tool for identifying and characterizing protein-protein interactions in a variety of systems.
properties
IUPAC Name |
(3,4-dichlorophenyl)-(3-nitro-4-piperidin-1-ylphenyl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O3/c19-14-6-4-12(10-15(14)20)18(23)13-5-7-16(17(11-13)22(24)25)21-8-2-1-3-9-21/h4-7,10-11H,1-3,8-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHOOTUDUKSBMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401178547 | |
Record name | (3,4-Dichlorophenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401178547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dichlorophenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone | |
CAS RN |
428497-12-5 | |
Record name | (3,4-Dichlorophenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=428497-12-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,4-Dichlorophenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401178547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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